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Compound Name: JNJ-5207852 dihydrochloride

Cat. No.: B3179273 Get Quote

Introduction

JNJ-5207852 is a potent and selective, non-imidazole antagonist of the histamine H3 receptor

(H3R).[1][2] It demonstrates high affinity for both rat (pKi = 8.9) and human (pKi = 9.24) H3

receptors.[3][1][2] As a neutral antagonist, JNJ-5207852 functions by blocking the presynaptic

H3 autoreceptors, which normally inhibit the release of histamine.[1][4] This blockade leads to

increased histamine levels in the synapse, subsequently enhancing neurotransmission and

promoting wakefulness. In animal models, JNJ-5207852 has been shown to increase

wakefulness and reduce both REM and slow-wave sleep without causing hypermotility.[1][4]

The compound is orally active and effectively penetrates the brain.[3][1][2][4]

These application notes provide a detailed protocol for the in vivo administration of JNJ-

5207852 to mice, summarizing key quantitative data and experimental workflows for

researchers in neuroscience and drug development.

Data Presentation: Summary of In Vivo Studies
The following tables summarize quantitative data from key preclinical studies involving the

administration of JNJ-5207852 in rodents.

Table 1: Dosage and Administration in Mice
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Parameter Details Reference

Animal Model
Wild-type, H3 Receptor

Knockout (H3-/-), BALB/c
[1][5]

Dosage Range (s.c.)
1 - 10 mg/kg (for wakefulness

studies)
[3][1][4]

20 mg/kg (for pharmacokinetic

analysis)
[5]

Dosage (i.p.)
10 mg/kg (for 4-week daily

treatment)
[3][1][4]

ED50 (s.c.)
0.13 mg/kg (for H3 receptor

occupancy)
[1][2]

Administration Routes
Subcutaneous (s.c.),

Intraperitoneal (i.p.), Oral (p.o.)
[3][1][4]

Table 2: Observed Effects in Rodents
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Effect Species
Dosage &
Route

Key Findings Reference

Wakefulness Mice & Rats 1-10 mg/kg s.c.

Increased time

spent awake;

decreased REM

and slow-wave

sleep.

[3][1][4]

Mechanism

Confirmation
H3-/- Mice 10 mg/kg s.c.

No effect on

wakefulness or

sleep, confirming

H3R-mediated

action.

[1][2]

Locomotor

Activity
Mice & Rats 1-10 mg/kg s.c.

Wake-promoting

effects were not

associated with

hypermotility.

[1][4]

Long-term

Treatment
Mice

10 mg/kg i.p.

(daily for 4

weeks)

Did not lead to

changes in body

weight.

[3][1][4]

Brain Penetration Mice
0.04–2.5 mg/kg

s.c.

Readily

penetrates brain

tissue and

achieves good

receptor

occupancy.

[1]

Experimental Protocols
This section provides a detailed methodology for the preparation and administration of JNJ-

5207852 to mice for studying its effects on arousal and sleep-wake cycles.

1. Materials and Reagents

JNJ-5207852 dihydrochloride[2]
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Vehicle solution components:

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween 80

Sterile Saline or Phosphate-Buffered Saline (PBS)

Sterile 1.5 mL microcentrifuge tubes

Vortex mixer

Syringes (1 mL) with appropriate gauge needles (e.g., 27-30G for s.c./i.p. injection)

Animal scale

Appropriate mouse strain (e.g., C57BL/6, BALB/c)

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

2. Preparation of JNJ-5207852 Formulation

Note: JNJ-5207852 dihydrochloride is slightly soluble in DMSO.[2] The following is an

example formulation for in vivo use.[2] Researchers should optimize the vehicle based on their

experimental needs and solubility tests.

Calculate Required Amounts: Determine the total volume of dosing solution needed based

on the number of animals, their average weight, and the desired dosage (e.g., 10 mg/kg) and

injection volume (e.g., 10 mL/kg).

Example for a 2 mg/mL Stock Solution: To achieve a 10 mg/kg dose in a 20g mouse with an

injection volume of 100 µL, a 2 mg/mL stock is required.

Vehicle Preparation: Prepare a vehicle solution consisting of 5% DMSO, 30% PEG300, 5%

Tween 80, and 60% sterile saline.[2]
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For 10 mL of vehicle: mix 0.5 mL DMSO, 3 mL PEG300, 0.5 mL Tween 80, and 6 mL

sterile saline.

Dissolving the Compound:

Weigh the required amount of JNJ-5207852 dihydrochloride powder.

Add the powder to a sterile microcentrifuge tube.

First, dissolve the powder in the DMSO component of the vehicle.

Sequentially add the PEG300, Tween 80, and finally the saline.

Vortex thoroughly between each addition until the solution is clear and homogenous.

Vehicle Control: Prepare a separate solution containing only the vehicle components to be

administered to the control group.

3. In Vivo Administration Procedure

Animal Acclimation: Acclimate mice to the housing and handling conditions for at least one

week prior to the experiment.

Animal Preparation:

On the day of the experiment, weigh each mouse accurately to calculate the precise

injection volume.

Randomly assign animals to control (vehicle) and treatment (JNJ-5207852) groups.

Administration Route (Subcutaneous - s.c.):

Gently restrain the mouse.

Lift the loose skin over the back/scruff to form a tent.

Insert the needle (bevel up) into the base of the skin tent, parallel to the spine.

Inject the calculated volume of the JNJ-5207852 solution or vehicle.
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Withdraw the needle and gently apply pressure to the injection site to prevent leakage.

Administration Route (Intraperitoneal - i.p.):

Firmly restrain the mouse, tilting it slightly head-down to move organs away from the

injection site.

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline.

Ensure the needle has penetrated the peritoneal wall but not any internal organs.

Inject the solution slowly.

Withdraw the needle and return the mouse to its cage.

Post-Administration Monitoring:

Observe the animals for any immediate adverse reactions.

Proceed with the planned behavioral or physiological measurements (e.g., EEG/EMG

recording for sleep analysis, locomotor activity monitoring).

For chronic studies, monitor animal weight and general health daily.[3][1][4]

Mandatory Visualizations
Signaling Pathway of JNJ-5207852
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Caption: Mechanism of action for JNJ-5207852.

Experimental Workflow Diagram
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Caption: Workflow for in vivo studies using JNJ-5207852.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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